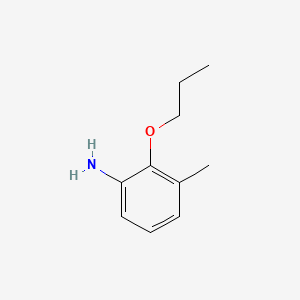

3-Methyl-2-propoxyaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-propoxyaniline is a chemical compound with the CAS Number: 1355248-13-3 . It has a molecular weight of 165.24 and its IUPAC name is 3-methyl-2-propoxyaniline .

Molecular Structure Analysis

The InChI code for 3-Methyl-2-propoxyaniline is1S/C10H15NO/c1-3-7-12-10-8(2)5-4-6-9(10)11/h4-6H,3,7,11H2,1-2H3 . This indicates that the molecule consists of a benzene ring (aniline part) with a methyl group (CH3) and a propoxy group (CH2CH2CH3O) attached to it. Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-2-propoxyaniline include a molecular weight of 165.24 , and it is recommended to be stored in a refrigerated condition .Scientific Research Applications

Specific Scientific Field

This application falls under the field of Food Science .

Summary of the Application

3-Methyl-2-propoxyaniline has been used in the study of the chemoreception mechanism of the sweet taste receptor .

Methods of Application

The method involves the use of diaziridine-based sweetener derivatives, including 3-Methyl-2-propoxyaniline, to elucidate the chemoreception of sweeteners .

Results or Outcomes

The study found that 2-Propoxyaniline has a sweetness intensity that is approximately 4000-times greater than that of sucrose .

Application in Organic Chemistry

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

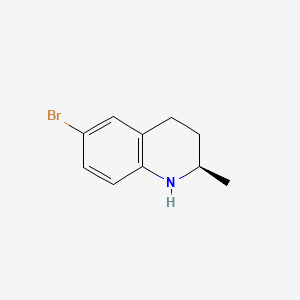

3-Methyl-2-propoxyaniline has been used in the catalytic asymmetric Povarov reactions .

Methods of Application

The method involves the three-component reactions of 3-methyl-2-vinylindoles, aldehydes, and anilines in the presence of chiral phosphoric acid .

Results or Outcomes

The reaction provides easy access to chiral indole-derived tetrahydroquinolines with three contiguous stereogenic centers at high yields (up to 99%) and with excellent diastereo- and enantioselectivities (all >95:5 dr, up to 96% ee) .

properties

IUPAC Name |

3-methyl-2-propoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-7-12-10-8(2)5-4-6-9(10)11/h4-6H,3,7,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDMXIXPGUECOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC=C1N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742814 |

Source

|

| Record name | 3-Methyl-2-propoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-propoxyaniline | |

CAS RN |

1355248-13-3 |

Source

|

| Record name | 3-Methyl-2-propoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B581018.png)

![(7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B581029.png)